Cas no 1804438-97-8 (2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide)

2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide
-
- インチ: 1S/C7H6F3IN2O4S/c1-16-4-5(18(12,14)15)3(2-13-6(4)11)17-7(8,9)10/h2H,1H3,(H2,12,14,15)
- InChIKey: SKLUTWVWABBYSN-UHFFFAOYSA-N
- SMILES: IC1=C(C(=C(C=N1)OC(F)(F)F)S(N)(=O)=O)OC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 385
- トポロジー分子極性表面積: 99.9
- XLogP3: 1.3
2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029093491-1g |
2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide |
1804438-97-8 | 97% | 1g |
$1,534.70 | 2022-04-02 |
2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide 関連文献
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamideに関する追加情報
2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide
The compound with CAS No. 1804438-97-8, known as 2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide, is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes an iodo group at position 2, a methoxy group at position 3, a trifluoromethoxy group at position 5, and a sulfonamide group at position 4 of the pyridine ring. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule in research and development.
Recent studies have highlighted the importance of sulfonamide-containing compounds in drug discovery, particularly in the development of kinase inhibitors. The presence of the sulfonamide group in this compound suggests its potential role in modulating enzymatic activity, making it a promising candidate for therapeutic applications. Additionally, the iodo and trifluoromethoxy groups are known to enhance the molecule's stability and bioavailability, which are critical factors in drug design.
The synthesis of 2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide involves a series of intricate chemical reactions, including nucleophilic substitutions and coupling reactions. Researchers have optimized the synthesis pathway to achieve high yields and purity, ensuring its suitability for large-scale production. The use of advanced catalytic systems has further enhanced the efficiency of this process, making it more environmentally friendly and cost-effective.
In terms of applications, this compound has shown remarkable potential in the field of materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. The trifluoromethoxy group contributes to the molecule's high electron-withdrawing ability, which is essential for achieving optimal performance in these devices.
Moreover, recent research has explored the use of this compound as a precursor for advanced pharmaceutical agents. Its ability to act as a versatile building block allows chemists to modify its structure further, enabling the creation of novel compounds with enhanced biological activity. For instance, modifications to the sulfonamide group have led to the development of more potent inhibitors for various disease-related enzymes.
The environmental impact of this compound has also been a focus of recent studies. Researchers have investigated its biodegradability and toxicity profiles to ensure its safe use in industrial and pharmaceutical settings. Preliminary results indicate that the compound exhibits low toxicity and is biodegradable under specific conditions, making it an eco-friendly choice for various applications.
In conclusion, 2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide is a multifaceted compound with immense potential across diverse fields. Its unique structure, combined with cutting-edge synthetic methods and promising application prospects, positions it as a key molecule in modern chemistry and materials science. Continued research into its properties and uses will undoubtedly unlock new opportunities for innovation and advancement.
1804438-97-8 (2-Iodo-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide) Related Products
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)
- 2034269-09-3(N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide)
- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)
- 1361608-88-9(3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)
- 740789-42-8(2-Chloro-5-aminophenol)
- 1699011-62-5((3,4-dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone)
- 2228578-55-8(5-(2-bromo-1-hydroxyethyl)-2-methylphenol)
- 1262860-50-3(5-(Difluoromethoxy)-3-methylpicolinic acid)
- 1526296-21-8(1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine)




